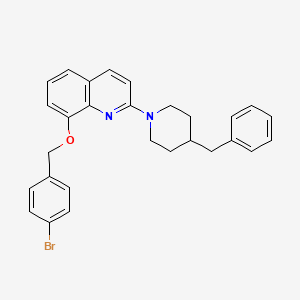![molecular formula C17H20N4O2 B2510787 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one CAS No. 2097915-19-8](/img/structure/B2510787.png)
1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one involves several steps, starting with key intermediates such as 2-thiouracils and 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. In one study, alkylation of 2-thiouracils with 1-bromo-2-(3,5-dimethylphenoxy)ethane in DMF was performed, leading to the formation of derivatives with virus-inhibiting properties against HIV-1 . Another research synthesized a series of 1-substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives, which showed significant antibacterial and antifungal activities . These methods demonstrate the potential for creating a variety of biologically active compounds through the manipulation of the pyrimidine and pyridine cores.
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of a pyrimidine or pyridine ring, which is a common feature in many biologically active molecules. The substitution patterns on these rings, such as the presence of dimethyl groups, are crucial for the activity of the compounds. For instance, the electrophilic substitution reactions of 1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-dione proceed at specific positions on the ring, indicating the reactivity and potential interaction sites for further functionalization .
Chemical Reactions Analysis
Chemical reactions involving these compounds are diverse and include halogenation, aminomethylation, acylation, and azo coupling, as well as alkylation of thiouracils . These reactions are important for introducing various substituents that can enhance the biological activity or alter the physical and chemical properties of the compounds. The directionality of these reactions, such as nitration occurring primarily at position 6 of the pyrrolopyrimidine ring, is also noteworthy and can be exploited in the design of new derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures and the substituents present on the rings. The presence of dimethyl groups and other substituents can affect the solubility, stability, and overall reactivity of the molecules. The biological activities observed, such as the anti-HIV and antimicrobial effects, suggest that these compounds can interact effectively with biological targets, which is likely a result of their optimized physical and chemical properties .
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The synthesis of pyrimidine-linked pyrazole heterocyclic compounds through microwave irradiative cyclocondensation has been explored, demonstrating the compound's utility in creating structures with potential insecticidal and antibacterial properties (Deohate & Palaspagar, 2020). This research underscores the role of pyrimidine derivatives in the development of new chemical entities with significant biological activities.
Structural Studies and Molecular Recognition
Investigations into the hydrogen-bonded structures of pyrimidinone derivatives have revealed insights into their electronic structures and molecular recognition processes, which are crucial for understanding the interactions within DNA and the targeted drug action of pharmaceuticals (Orozco et al., 2009). These studies highlight the importance of pyrimidine derivatives in molecular biology and drug design.
Antimicrobial and Antiviral Research
The exploration of pyrimidin-4(3H)-one derivatives has identified compounds with defined virus-inhibiting properties against type 1 human immunodeficiency virus (HIV-1), showcasing the potential of pyrimidine-based structures in antiviral research (Novikov et al., 2004). This research contributes to the ongoing efforts to find effective treatments for viral infections.
Antioxidant Activity
The study of 2,4-dimethyl-3-pyridinols and their derivatives as antioxidants has provided valuable information on their effectiveness in inhibiting radical-initiated autoxidations, illustrating the potential of pyrimidine and pyridinol derivatives in developing new antioxidant agents (Wijtmans et al., 2004). This area of research is essential for understanding oxidative stress and its implications for health.
Catalysis
Pyridodipyrimidines have been synthesized and found to catalytically oxidize a variety of alcohols to their corresponding carbonyl compounds, demonstrating their utility as NAD-type redox catalysts. This research opens new avenues in the field of catalysis, particularly in oxidative reactions (Yoneda et al., 1981).
Propiedades
IUPAC Name |
1-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-12-8-16(20-13(2)19-12)23-15-5-7-21(11-15)17(22)9-14-4-3-6-18-10-14/h3-4,6,8,10,15H,5,7,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWIEVXJZVWPAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

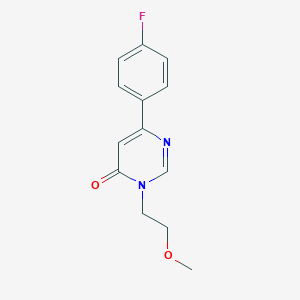
![Methyl 2-{benzyl[2-(morpholin-4-yl)ethyl]amino}acetate](/img/structure/B2510709.png)
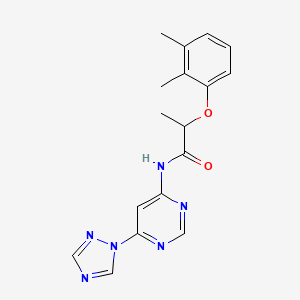
![4-(1-methyl-2,4-dioxo-7-phenyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2510711.png)
![(1R,5S)-3-methoxy-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2510712.png)
![7-(4-fluorophenyl)-1,3-dimethyl-5-((3-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2510713.png)
![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2510714.png)
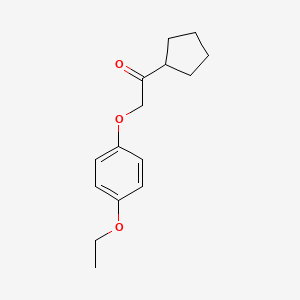
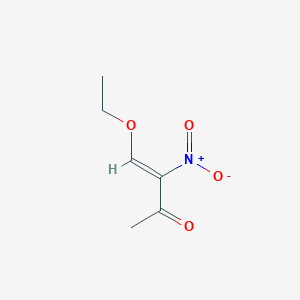

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2510720.png)
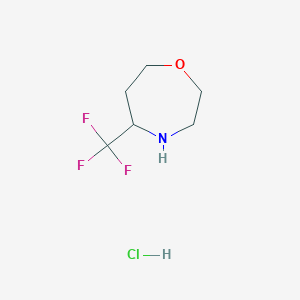
![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoline-8-sulfonamide](/img/structure/B2510725.png)
